molecular formula C6H6FN3O B13635325 5-Amino-2-fluoropyridine-3-carboxamide

5-Amino-2-fluoropyridine-3-carboxamide

Cat. No.: B13635325
M. Wt: 155.13 g/mol
InChI Key: YDCHQPRVGNLBSE-UHFFFAOYSA-N
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Description

5-Amino-2-fluoropyridine-3-carboxamide is a fluorinated pyridine derivative characterized by a carboxamide group at position 3, an amino group at position 5, and a fluorine atom at position 2. Its molecular structure (CAS: 1804171-47-8) combines electron-withdrawing (fluorine) and electron-donating (amino) substituents, which influence its electronic properties and reactivity. This compound is primarily used in medicinal chemistry as a building block for drug candidates, particularly in kinase inhibitors or antiviral agents, due to its ability to engage in hydrogen bonding and π-π stacking interactions . Limited commercial availability (one supplier noted) suggests its specialized use in research .

Properties

Molecular Formula

C6H6FN3O

Molecular Weight

155.13 g/mol

IUPAC Name

5-amino-2-fluoropyridine-3-carboxamide

InChI

InChI=1S/C6H6FN3O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,8H2,(H2,9,11)

InChI Key

YDCHQPRVGNLBSE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluoropyridine-3-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, where an amino group on the pyridine ring is diazotized and replaced with a fluorine atom . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods: Industrial production of 5-Amino-2-fluoropyridine-3-carboxamide may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings .

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This results in the modulation of biological pathways and processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Pyridine Carboxamides

The following table summarizes key structural and functional differences between 5-Amino-2-fluoropyridine-3-carboxamide and analogous pyridine derivatives:

Compound Name Substituents (Positions) Functional Groups CAS Number Key Properties/Applications Reference
5-Amino-2-fluoropyridine-3-carboxamide 2-F, 5-NH₂, 3-CONH₂ Carboxamide, amino, fluorine 1804171-47-8 Drug intermediate, kinase inhibition
(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate 2-NH₂, 5-F, 3-acrylate ester Acrylate ester, amino, fluorine Not provided Polymer precursors, photoactive agents
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide 6-NH₂, 5-pyrrolidinyl, 3-CONHMe Pyrrolidine, methyl carboxamide Not provided CNS-targeted therapeutics
5-Bromo-2-morpholinopyridin-3-amine 5-Br, 2-morpholino, 3-NH₂ Morpholine, bromine, amino Not provided Antibacterial agents
3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide Thienopyridine core, 3-NH₂, 4-CF₃ Trifluoromethyl, fused thiophene 625377-66-4 Anticancer research

Functional Group Impact on Bioactivity

  • Carboxamide vs.
  • Fluorine Positioning: Fluorine at position 2 (as in the target compound) reduces metabolic degradation compared to non-fluorinated analogs, while 5-fluorine in may alter π-stacking interactions.

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